molecular formula C25H30N2O5S2 B11681340 2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one

2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one

Cat. No.: B11681340
M. Wt: 502.6 g/mol
InChI Key: HVDJUGJZUBHEKQ-UHFFFAOYSA-N
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Description

2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one is a chemical compound known for its unique structure and properties It is characterized by the presence of azepane rings and sulfonyl groups attached to a fluorenone core

Preparation Methods

The synthesis of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one typically involves multiple steps, including the formation of the fluorenone core and subsequent attachment of azepane and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the fluorenone core.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand for studying biological processes. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one involves its interaction with molecular targets and pathways within biological systems. The azepane and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The fluorenone core may also contribute to its overall activity by facilitating interactions with specific enzymes or receptors.

Comparison with Similar Compounds

2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-one can be compared with other similar compounds, such as 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one and 2,7-bis(morpholin-1-ylsulfonyl)-9H-fluoren-9-one These compounds share a similar fluorenone core but differ in the nature of the attached rings and sulfonyl groups

Properties

Molecular Formula

C25H30N2O5S2

Molecular Weight

502.6 g/mol

IUPAC Name

2,7-bis(azepan-1-ylsulfonyl)fluoren-9-one

InChI

InChI=1S/C25H30N2O5S2/c28-25-23-17-19(33(29,30)26-13-5-1-2-6-14-26)9-11-21(23)22-12-10-20(18-24(22)25)34(31,32)27-15-7-3-4-8-16-27/h9-12,17-18H,1-8,13-16H2

InChI Key

HVDJUGJZUBHEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCCCC5

Origin of Product

United States

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